

Application Notes and Protocols for PCR Primers Targeting the UniPR1449 Gene

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Compound of Interest

Compound Name: UniPR1449

Cat. No.: B12377551

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Disclaimer: The target gene "**UniPR1449**" was not found in publicly available databases. The following application notes and protocols are provided as a template for researchers, scientists, and drug development professionals, using "**UniPR1449**" as a hypothetical gene target. All quantitative data and experimental details are illustrative.

These application notes provide protocols and guidelines for the use of PCR primers designed for the amplification of the hypothetical target gene, **UniPR1449**. The provided protocols cover standard endpoint PCR for qualitative analysis and quantitative PCR (qPCR) for gene expression studies.

Primer Specifications

Successful PCR amplification relies on the design of specific and efficient primers. The following table summarizes the characteristics of the hypothetical primer set for the **UniPR1449** gene.

Primer Name	Sequence (5' to 3')	Length (nt)	GC Content (%)	Melting Temp (°C)	Amplicon Size (bp)
UniPR1449-F	GTCGGTAC	20	50	60.1	150
	CGAATGCA				
	GTTG				
UniPR1449-R	AGCTGCAG	20	50	60.3	150
	GTCGAAGT				
	TCTC				

Experimental Protocols

Standard Endpoint PCR Protocol

This protocol is designed for the qualitative detection of the **UniPR1449** gene fragment.

Materials:

- DNA Template (cDNA or genomic DNA)
- **UniPR1449** Forward and Reverse Primers (10 µM stock)
- Taq DNA Polymerase (5 U/µL)
- 10X PCR Buffer
- dNTP Mix (10 mM)
- Nuclease-free water
- PCR tubes or plates
- Thermal cycler
- Agarose gel electrophoresis system

Procedure:

- **Reaction Setup:** Prepare the PCR reaction mix on ice in a sterile PCR tube. For a 25 μL reaction, add the components in the following order:

Component	Volume (μL)	Final Concentration
Nuclease-free water	16.5	-
10X PCR Buffer	2.5	1X
dNTP Mix (10 mM)	0.5	200 μM
UniPR1449-F Primer (10 μM)	1.0	0.4 μM
UniPR1449-R Primer (10 μM)	1.0	0.4 μM
DNA Template	2.5	1-100 ng
Taq DNA Polymerase (5 U/ μL)	1.0	0.5 U
Total Volume	25	

- **Thermal Cycling:** Place the PCR tubes in a thermal cycler and run the following program:[\[1\]](#)

Step	Temperature ($^{\circ}\text{C}$)	Time	Cycles
Initial Denaturation	95	3 minutes	1
Denaturation	95	30 seconds	30-35
Annealing	60	30 seconds	30-35
Extension	72	45 seconds	30-35
Final Extension	72	5 minutes	1
Hold	4	∞	1

- **Analysis:** Analyze the PCR products by running 10 μL of the reaction on a 1.5% agarose gel stained with a DNA-binding dye. A band at 150 bp indicates successful amplification of the **UniPR1449** target.[\[2\]](#)

Quantitative PCR (qPCR) Protocol

This protocol is for the quantitative analysis of **UniPR1449** gene expression using a SYBR Green-based assay.[3]

Materials:

- cDNA Template (reverse transcribed from RNA)
- **UniPR1449** Forward and Reverse Primers (10 μ M stock)
- 2X SYBR Green qPCR Master Mix
- Nuclease-free water
- qPCR plates and seals
- Real-time PCR instrument

Procedure:

- Reaction Setup: Prepare the qPCR reaction mix on ice in a sterile tube. For a 20 μ L reaction, add the components in the following order:

Component	Volume (μ L)	Final Concentration
Nuclease-free water	6	-
2X SYBR Green qPCR Master Mix	10	1X
UniPR1449-F Primer (10 μ M)	1	0.5 μ M
UniPR1449-R Primer (10 μ M)	1	0.5 μ M
cDNA Template	2	1-100 ng
Total Volume	20	

- Thermal Cycling: Place the qPCR plate in a real-time PCR instrument and run the following program.[4]

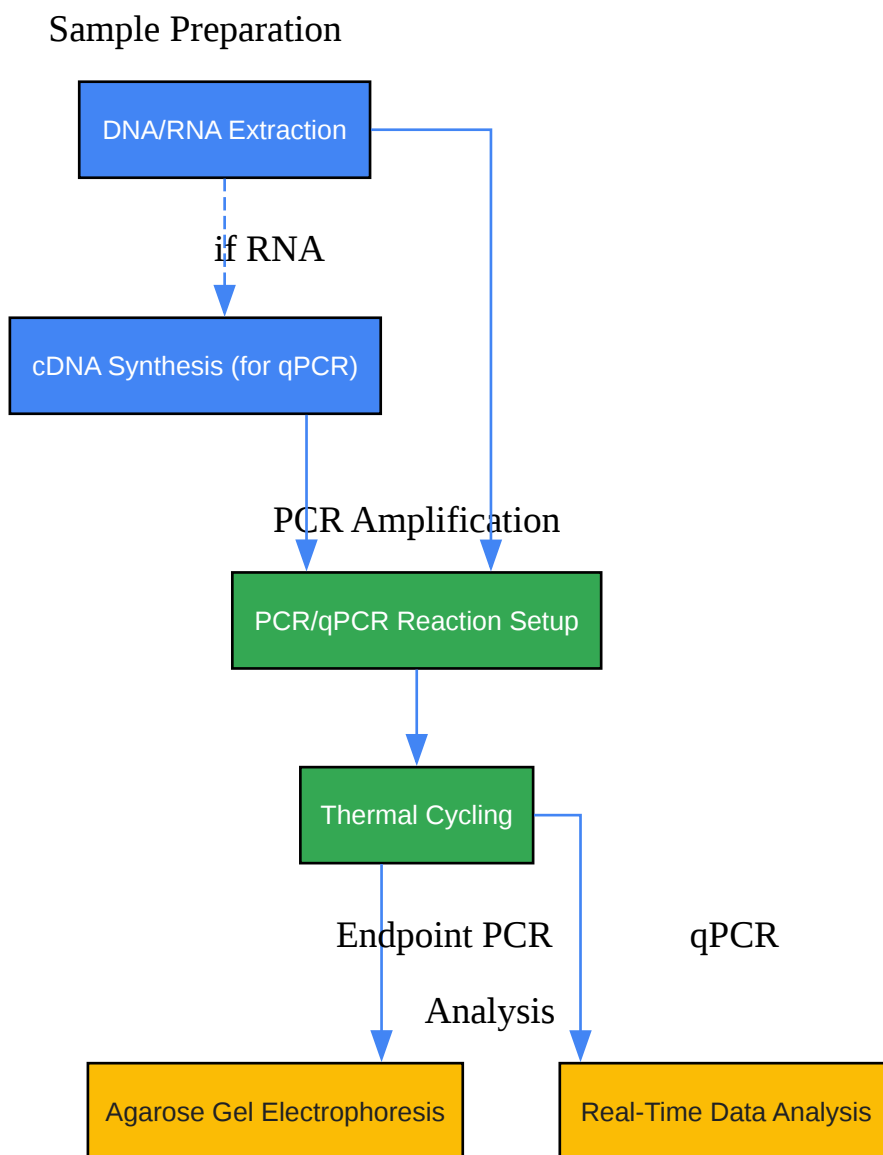
Step	Temperature (°C)	Time	Cycles
Initial Denaturation	95	2 minutes	1
Denaturation	95	15 seconds	40
Annealing/Extension	60	60 seconds	40
Melt Curve Analysis	65-95	Increments of 0.5°C	1

- **Data Analysis:** Analyze the amplification curves and Ct values to determine the relative expression of the **UniPR1449** gene. The melt curve analysis should show a single peak, indicating the specificity of the amplification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for PCR-based analysis of the **UniPR1449** target gene.

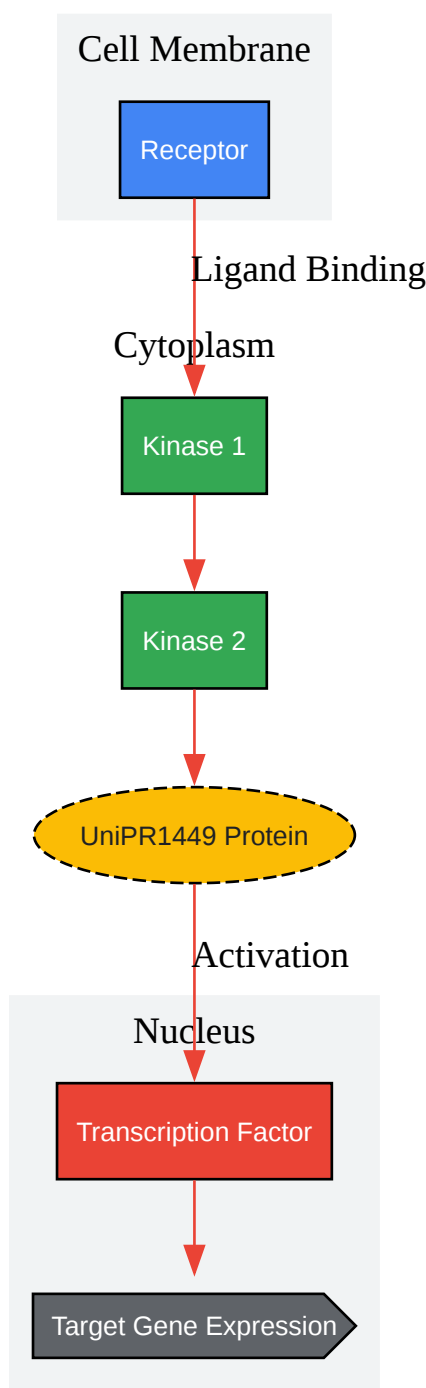


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Caption: PCR Experimental Workflow for **UniPR1449** Gene Analysis.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway where the **UniPR1449** gene product might play a role.



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Caption: Hypothetical Signaling Pathway Involving **UniPR1449**.

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